Boc-(r)-2-amino-6-phenylhexanoic acid
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Overview
Description
Boc-®-2-amino-6-phenylhexanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of ®-2-amino-6-phenylhexanoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-amino-6-phenylhexanoic acid typically involves the protection of the amino group of ®-2-amino-6-phenylhexanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-®-2-amino-6-phenylhexanoic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-®-2-amino-6-phenylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The Boc group can be removed by reduction using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) are used for Boc protection, while trifluoroacetic acid or hydrochloric acid in methanol can be used for Boc deprotection
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the Boc group will yield the free amine .
Scientific Research Applications
Boc-®-2-amino-6-phenylhexanoic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding mechanisms.
Mechanism of Action
The mechanism of action of Boc-®-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This allows for selective protection and deprotection of the amino group during multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-2-amino-6-phenylhexanoic acid: Similar to Boc-®-2-amino-6-phenylhexanoic acid but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a Boc group.
Cbz-®-2-amino-6-phenylhexanoic acid: Uses a carbobenzyloxy (Cbz) protecting group instead of a Boc group
Uniqueness
Boc-®-2-amino-6-phenylhexanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWIHNYTBRBBB-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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